molecular formula C15H12N4O4 B12891606 N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 61621-03-2

N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B12891606
CAS No.: 61621-03-2
M. Wt: 312.28 g/mol
InChI Key: ICBRSNXJRWPLMU-UHFFFAOYSA-N
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Description

N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound with the following structural formula:

Structure: C14H10N4O4\text{Structure: } \text{C}_{14}\text{H}_{10}\text{N}_4\text{O}_4 Structure: C14​H10​N4​O4​

This compound belongs to the class of pyrazole derivatives and contains a nitrofuran moiety. Its synthesis involves the introduction of a methyl group at the nitrogen atom of the pyrazole ring, along with a carboxamide group. The presence of the phenyl ring further enhances its structural complexity.

Preparation Methods

Synthetic Routes::

    Nitration of 5-Nitrofuran-2-carboxylic acid: The starting material, 5-nitrofuran-2-carboxylic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces the nitro group at the 2-position of the furan ring.

    Methylation of Nitrofuran Intermediate: The resulting nitrofuran intermediate is then methylated using methyl iodide or dimethyl sulfate. This step introduces the N-methyl group.

    Amidation Reaction: The final step involves amidation of the N-methyl-5-nitrofuran derivative with an appropriate amine (e.g., aniline) to form N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide.

Industrial Production:: Industrial-scale production typically involves batch or continuous processes, with optimization for yield, purity, and safety.

Chemical Reactions Analysis

Reactions::

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or palladium on carbon.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration, or Friedel-Crafts acylation).

    Oxidation: Oxidation of the compound may lead to the formation of various functional groups.

Common Reagents and Conditions::

    Reduction: Tin(II) chloride, ethanol, reflux.

    Substitution: Chlorine or bromine, Lewis acids (e.g., AlCl₃), and anhydrous conditions.

    Oxidation: Mild oxidants like chromic acid or potassium permanganate.

Major Products:: The major products depend on the specific reactions performed. Reduction yields the corresponding amino compound, while substitution reactions lead to various substituted derivatives.

Scientific Research Applications

N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide finds applications in:

    Medicinal Chemistry: It may exhibit biological activity due to its unique structure, making it a potential lead compound for drug development.

    Pesticide Research: The nitrofuran moiety suggests potential pesticidal properties.

    Photodynamic Therapy: Its photochemical properties could be explored for photodynamic therapy in cancer treatment.

Mechanism of Action

The exact mechanism of action remains an area of research. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its structural features.

Comparison with Similar Compounds

While there are no direct analogs, N-Methyl-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its combination of furan, pyrazole, and phenyl moieties.

Properties

CAS No.

61621-03-2

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

N-methyl-3-(5-nitrofuran-2-yl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C15H12N4O4/c1-16-15(20)11-9-18(10-5-3-2-4-6-10)17-14(11)12-7-8-13(23-12)19(21)22/h2-9H,1H3,(H,16,20)

InChI Key

ICBRSNXJRWPLMU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(N=C1C2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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